

# Application of Allyl Cyclohexanepropionate in Pineapple Flavor Reconstitution

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## Compound of Interest

Compound Name: *Allyl cyclohexanepropionate*

Cat. No.: *B1218758*

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## Introduction

**Allyl cyclohexanepropionate** is a synthetic ester recognized for its potent and multifaceted fruity aroma, with a pronounced pineapple character.[1][2][3] This colorless to pale yellow liquid, also known by synonyms such as Allyl 3-cyclohexylpropionate, is a key component in the flavorist's palette for creating realistic and impactful pineapple flavors for a wide range of applications, including beverages, confectionery, and baked goods.[1][3][4] Its stability and characteristic sweet, waxy, and slightly green fruity notes make it an invaluable tool for flavor reconstitution and enhancement.[5] This document provides detailed application notes and experimental protocols for the effective use of **Allyl cyclohexanepropionate** in the reconstitution of pineapple flavors.

## Chemical and Physical Properties

A thorough understanding of the physicochemical properties of **Allyl cyclohexanepropionate** is essential for its proper handling, storage, and application in flavor formulations.

Property	Value
Chemical Name	2-Propenyl 3-cyclohexylpropanoate
CAS Number	2705-87-5
FEMA Number	2026
Molecular Formula	C12H20O2
Molecular Weight	196.29 g/mol
Appearance	Colorless to pale yellow liquid
Odor Profile	Sweet, fruity, pineapple, waxy, with green apple nuances
Taste Profile	Fruity, pineapple-like at 30 ppm
Boiling Point	91 °C @ 1 mmHg
Density	0.948 g/mL at 25 °C
Refractive Index	n20/D 1.46
Solubility	Insoluble in water; soluble in ethanol and other organic solvents

## Regulatory Status

**Allyl cyclohexanepropionate** is classified as Generally Recognized as Safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA).[6] Its FEMA number is 2026.[6] It is approved for use in food by the U.S. Food and Drug Administration (FDA) under 21 CFR 172.515.

## Key Role in Pineapple Flavor

The characteristic aroma of pineapple is a complex blend of numerous volatile compounds, primarily esters. While natural pineapple contains a wide array of esters, **Allyl cyclohexanepropionate**, though not found in nature, is highly effective at imparting a characteristic ripe and juicy pineapple note.[2][3] It is often used in conjunction with other

esters like ethyl butyrate, ethyl hexanoate, and methyl 2-methylbutanoate to create a well-rounded and authentic pineapple flavor profile.

## Recommended Usage Levels

The concentration of **Allyl cyclohexanepropionate** in a finished product can vary significantly depending on the food matrix and the desired flavor intensity. The following table provides typical usage levels based on FEMA GRAS data.

Food Category	Usual Concentration (ppm)	Maximum Concentration (ppm)
Alcoholic Beverages	2.33	5.33
Baked Goods	52.27	71.15
Chewing Gum	9.56	17.21
Frozen Dairy	20.11	28.75
Gelatins, Puddings	21.36	29.81
Gravies	1.00	2.00
Hard Candy	7.41	10.00
Nonalcoholic Beverages	7.20	13.80
Soft Candy	44.97	57.80

## Example Pineapple Flavor Formulation

The following is an illustrative example of a pineapple flavor concentrate formulation incorporating **Allyl cyclohexanepropionate**. The percentages represent the proportion of each component in the flavor concentrate, which is then dosed into the final product at a specific rate.

Ingredient	CAS Number	Percentage (%)	Odor Contribution
Ethyl Acetate	141-78-6	15	Fruity, Ethereal
Ethyl Butyrate	105-54-4	10	Fruity, Pineapple
Allyl Hexanoate	123-68-2	10	Fruity, Pineapple, Green
Allyl Cyclohexanepropionate	2705-87-5	6	Sweet, Fruity, Pineapple, Waxy
Ethyl Heptanoate	106-30-9	5	Winy, Fruity
Isoamyl Acetate	123-92-2	5	Banana, Fruity
Vanillin	121-33-5	2	Sweet, Creamy, Vanilla
Ethyl Propionate	105-37-3	8	Fruity, Rummy
Butyl Acetate	123-86-4	10	Fruity, Banana
Allyl Heptylate	142-19-8	14	Fruity, Waxy
Allyl Phenoxyacetate	7493-74-5	1	Sweet, Honey, Floral
Amyl Acetate	628-63-7	2	Banana, Fruity
Orange Oil	8008-57-9	6	Citrus, Fresh
Lemon Oil	8008-56-8	6	Citrus, Fresh

## Experimental Protocols

### Protocol 1: Reconstitution of a Basic Pineapple Flavor Base

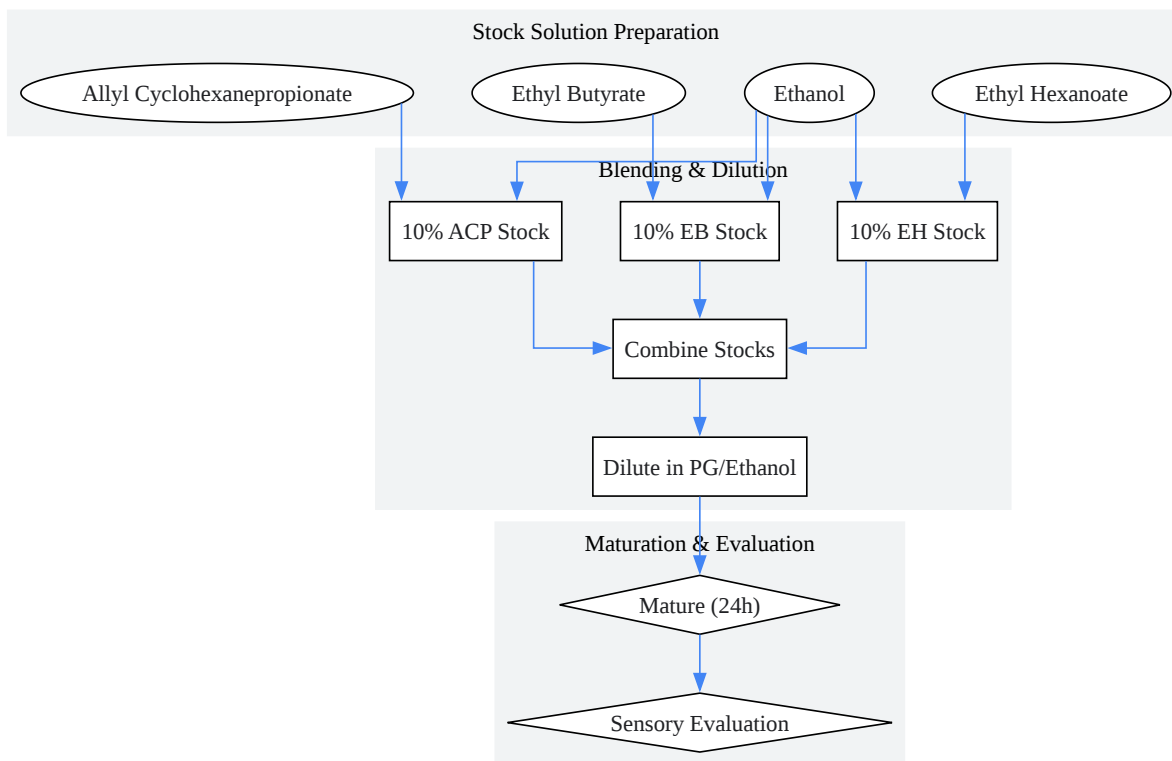
This protocol outlines the steps to create a simple pineapple flavor base for initial sensory evaluation.

Materials:

- **Allyl cyclohexanepropionate**
- Ethyl butyrate
- Ethyl hexanoate
- Ethanol (food grade)
- Propylene glycol (food grade)
- Glass beakers and stirring rods
- Calibrated pipettes or analytical balance
- Volumetric flasks

Procedure:

- Prepare a 10% stock solution of each flavor chemical in food-grade ethanol.
- In a clean glass beaker, combine the stock solutions according to the desired ratio. A starting point could be a simple blend of:
  - Ethyl butyrate: 4 parts
  - Ethyl hexanoate: 2 parts
  - **Allyl cyclohexanepropionate**: 1 part
- Mix the components thoroughly.
- Dilute the flavor concentrate in a base of propylene glycol or a 50:50 mixture of ethanol and water to the desired concentration for application (e.g., 0.1% to 1.0%).
- Allow the blend to mature for at least 24 hours before evaluation.



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### Workflow for Pineapple Flavor Reconstitution

## Protocol 2: Sensory Evaluation - Triangle Test

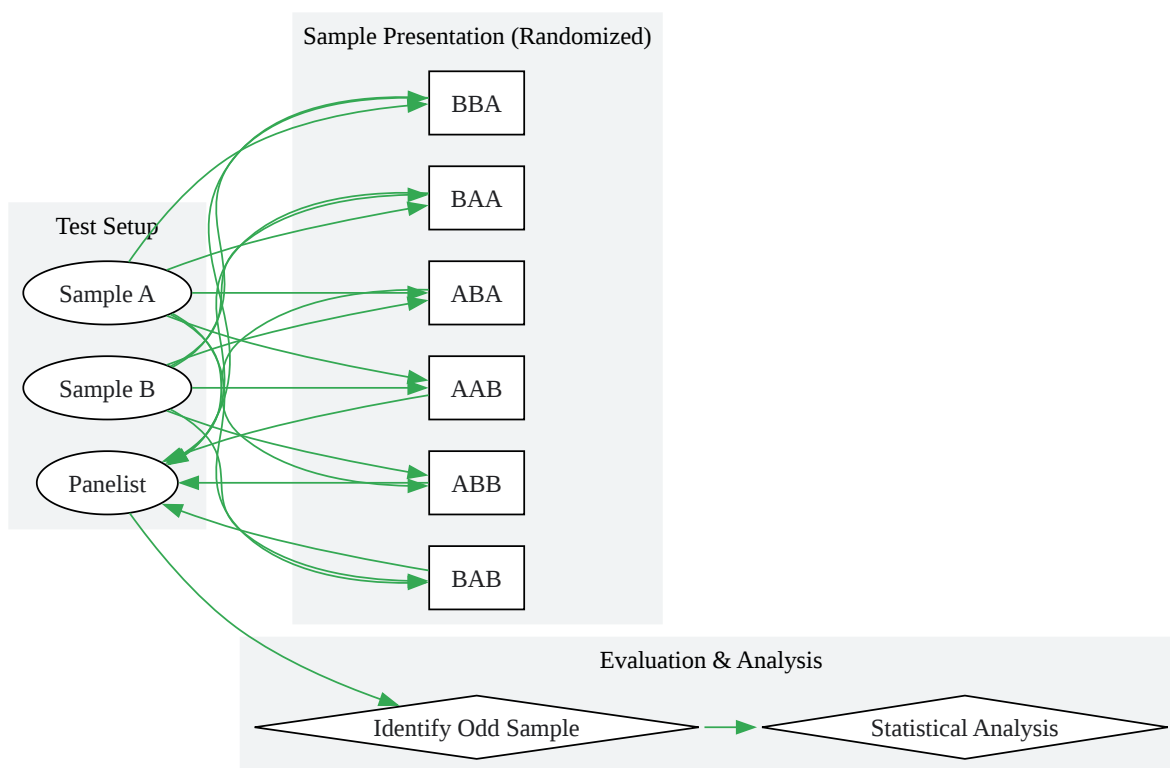
This protocol is used to determine if a perceptible difference exists between two flavor formulations, for example, a control and a sample with a modified level of **Allyl cyclohexanepropionate**.

**Materials:**

- Two flavor samples (A and B) prepared in the desired food base (e.g., sugar water, unflavored yogurt).
- Identical, opaque tasting cups labeled with random 3-digit codes.
- Water and unsalted crackers for palate cleansing.
- Ballots for recording responses.
- A panel of at least 20-30 trained or consumer panelists.

**Procedure:**

- For each panelist, present three samples: two of one flavor and one of the other. The order of presentation should be randomized for each panelist (e.g., AAB, ABA, BAA, BBA, BAB, ABB).
- Instruct panelists to taste the samples from left to right and identify the sample that is different from the other two.
- Provide water and unsalted crackers for panelists to cleanse their palates between samples.
- Collect the ballots and analyze the results statistically to determine if the number of correct identifications is significantly higher than what would be expected by chance (33.3%).



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#### Triangle Test Experimental Workflow

## Protocol 3: Sensory Evaluation - Quantitative Descriptive Analysis (QDA)

This protocol is used to obtain a detailed sensory profile of a pineapple flavor, quantifying the intensity of various attributes.

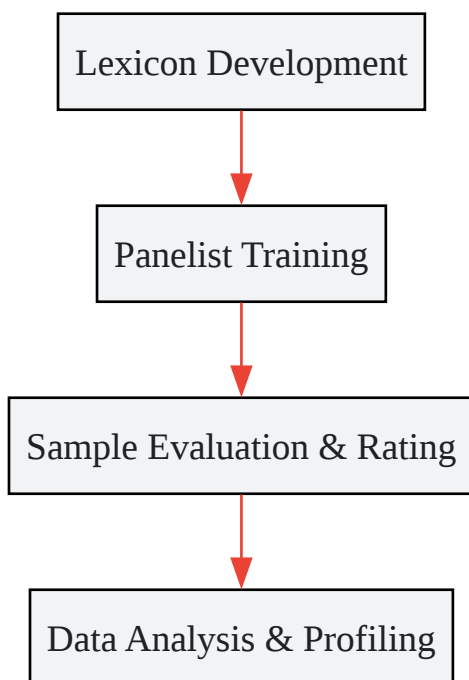
Materials:



- Flavor sample(s) in a consistent base.
- A panel of 8-12 highly trained sensory panelists.
- A list of sensory attributes (lexicon) relevant to pineapple flavor (e.g., fruity, sweet, sour, waxy, green, ripe, canned pineapple).
- An intensity scale (e.g., a 15-point line scale anchored with "low" and "high").
- Data collection software or ballots.

Procedure:

- **Lexicon Development:** In initial sessions, have the panel taste a variety of pineapple products (fresh, canned, juice, artificial flavors) to develop a comprehensive list of descriptive terms.
- **Training:** Train the panelists on the agreed-upon lexicon and the use of the intensity scale, using reference standards for each attribute where possible.
- **Evaluation:** In a controlled environment, have panelists evaluate the test sample(s) and rate the intensity of each attribute on the scale.
- **Data Analysis:** Analyze the data to create a sensory profile (e.g., a spider web plot) that visually represents the flavor characteristics of the sample.



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Quantitative Descriptive Analysis Logical Flow

## Conclusion

**Allyl cyclohexanepropionate** is a versatile and effective ingredient for the reconstitution and creation of authentic and appealing pineapple flavors. Its characteristic sensory profile, coupled with its GRAS status, makes it a valuable component in a wide range of food and beverage products. By understanding its properties and employing systematic experimental protocols for formulation and sensory evaluation, researchers and flavorists can effectively utilize this compound to achieve desired pineapple flavor profiles.

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